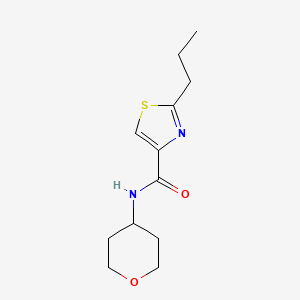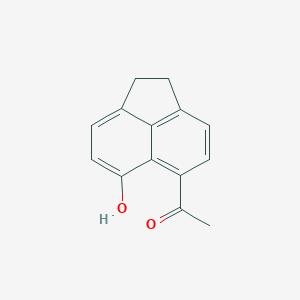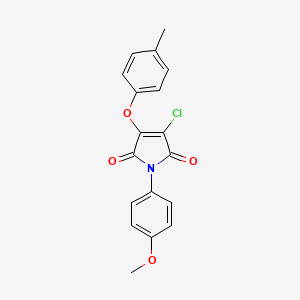
2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that has shown promising results in scientific research, particularly in the field of medicinal chemistry.
作用机制
The mechanism of action of 2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and pathways that are involved in cell proliferation, inflammation, and oxidative stress. Specifically, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation. Additionally, the compound has been shown to inhibit the activity of various kinases, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide have been extensively studied. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, the compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the major advantages of 2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide is its relatively straightforward synthesis method. Additionally, the compound has been shown to exhibit significant cytotoxicity against various cancer cell lines, making it a potential therapeutic agent for cancer treatment. However, one of the limitations of the compound is its relatively limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are numerous future directions for research on 2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide. One potential area of research is in the development of novel therapeutic agents for cancer treatment. Additionally, the compound's anti-inflammatory and antioxidant properties make it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases. Further research is needed to fully elucidate the compound's mechanism of action and to optimize its pharmacokinetic properties for in vivo use. Finally, the compound's potential applications in other fields, such as materials science and catalysis, should also be explored.
合成方法
The synthesis of 2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide involves the reaction of 2-aminothiazole with 4-carboxy-2-pentanone in the presence of acetic anhydride and triethylamine. The resulting product is then treated with tetrahydro-2H-pyran-4-ol to yield the final compound. The process is relatively straightforward and can be achieved with high yields.
科学研究应用
2-propyl-N-(tetrahydro-2H-pyran-4-yl)-1,3-thiazole-4-carboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of medicinal chemistry, where the compound has been shown to exhibit significant cytotoxicity against various cancer cell lines. Additionally, the compound has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
N-(oxan-4-yl)-2-propyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-3-11-14-10(8-17-11)12(15)13-9-4-6-16-7-5-9/h8-9H,2-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPRUSRBWZOPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-3-[1-(1,3-oxazol-5-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5665054.png)

![N-[(mesitylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B5665062.png)
![(1S*,5R*)-6-benzyl-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5665069.png)

![N-[(3S*,4R*)-1-(6-chloro-1,3-benzothiazol-2-yl)-4-isopropylpyrrolidin-3-yl]acetamide](/img/structure/B5665079.png)
![4,6-dimethyl-2-[(4-methylphenyl)amino]nicotinamide](/img/structure/B5665085.png)
![7-{[5-chloro-1-methyl-3-(5-methylisoxazol-3-yl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5665093.png)

![6-methoxy-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-chromanecarboxamide](/img/structure/B5665111.png)
![N-[2-(benzyloxy)benzyl]-2-(2,5-dioxo-1-imidazolidinyl)acetamide](/img/structure/B5665126.png)
![2-ethyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5665144.png)

![4-{3-[4-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]benzyl}morpholine](/img/structure/B5665166.png)